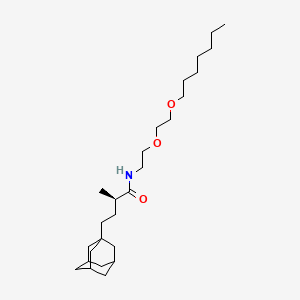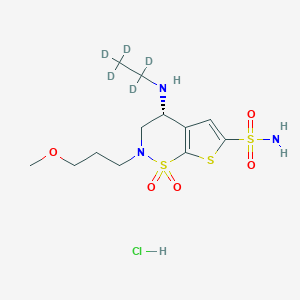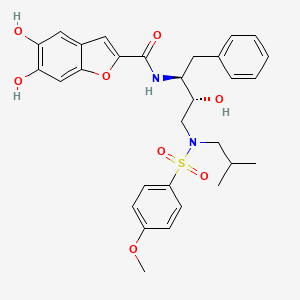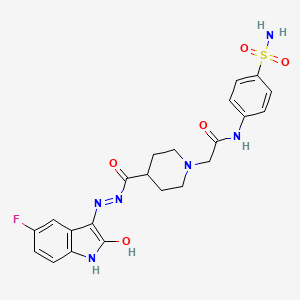
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is an organic compound with the chemical formula C16H6Na4O12S4. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is known for its fluorescent properties. This compound is widely used as a fluorescent dye and pH indicator, and it also serves as a ligand in multifunctional metal-organic frameworks .
準備方法
Synthetic Routes and Reaction Conditions
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) can be synthesized via a one-step sulfonating reaction. This method involves the sulfonation of pyrene with sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. This process is more convenient, effective, and eco-friendly compared to traditional methods .
Industrial Production Methods
In industrial settings, the synthesis of pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, concentration, and reaction time are carefully controlled to achieve the desired product quality .
化学反応の分析
Types of Reactions
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted pyrene compounds .
科学的研究の応用
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions and other analytes.
Biology: The compound is employed in biological assays to study cellular processes and interactions.
Medicine: In medical research, pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is used to develop diagnostic tools and imaging agents.
Industry: The compound is used in the production of fluorescent inks for anti-counterfeiting applications.
作用機序
The mechanism of action of pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is primarily based on its fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This fluorescence is influenced by the compound’s environment, such as pH and the presence of metal ions. The molecular targets and pathways involved include interactions with metal ions, proteins, and other biomolecules, which can alter the compound’s fluorescence characteristics .
類似化合物との比較
Similar Compounds
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) hydrate: This compound is similar in structure but contains additional water molecules.
Tetrasodium 1,3,6,8-pyrenetetrasulfonate: Another derivative with similar fluorescent properties.
Uniqueness
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is unique due to its high water solubility and strong fluorescence. These properties make it particularly useful in aqueous environments and for applications requiring high sensitivity and specificity. Its ability to act as a ligand in metal-organic frameworks further distinguishes it from other similar compounds .
特性
分子式 |
C16H6Na4O12S4 |
|---|---|
分子量 |
610.4 g/mol |
IUPAC名 |
tetrasodium;pyrene-1,3,6,8-tetrasulfonate |
InChI |
InChI=1S/C16H10O12S4.4Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |
InChIキー |
UZBIRLJMURQVMX-UHFFFAOYSA-J |
正規SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)

![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)



![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)
![3-[[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12394644.png)


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12394650.png)
